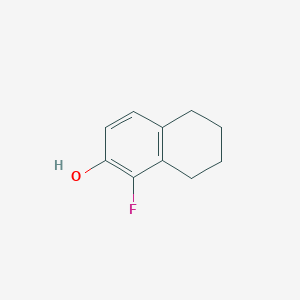

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Description

BenchChem offers high-quality 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h5-6,12H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKAQAIVGBXRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-99-2 | |

| Record name | 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol in CNS Drug Discovery

Executive Summary: The Ortho-Fluorine Advantage

In the landscape of Central Nervous System (CNS) drug discovery, the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold remains a "privileged structure," forming the core of numerous dopaminergic and serotonergic ligands. However, standard tetralin derivatives often suffer from rapid metabolic clearance via benzylic oxidation or aromatic hydroxylation.

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol represents a high-value pharmacophore probe and strategic intermediate. By introducing a fluorine atom at the C1 position—ortho to the C2-hydroxyl group—medicinal chemists can exploit the "Fluorine Effect" to achieve three critical objectives:

-

Metabolic Blockade: Steric and electronic protection of the benzylic C1 position against CYP450-mediated oxidation.

-

pKa Modulation: Inductive acidification of the C2-hydroxyl (or derived amine), altering hydrogen bond donor/acceptor profiles.

-

Conformational Locking: The C1-F substituent induces specific ring puckering preferences, potentially freezing the bioactive conformation required for GPCR binding (e.g., MT1/MT2 or 5-HT receptors).

This guide details the synthesis, physicochemical properties, and therapeutic utility of this scaffold, moving beyond basic characterization to application in high-affinity ligand design.

Chemical Biology & Pharmacophore Analysis

The "Ortho-Effect" in Ligand Binding

The 1-Fluoro-2-hydroxy motif is not merely a passive scaffold; it is an active modulator of binding affinity. In many CNS targets (specifically Melatonin and Serotonin receptors), the binding pocket contains a hydrophobic cleft adjacent to a polar anchoring site (Serine or Threonine residues).

-

Steric Bulk: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but significantly smaller than a Methyl group. This allows the 1-Fluoro derivative to probe "tight" pockets where a methyl group would cause steric clash, while still providing enough bulk to restrict bond rotation.

-

Electronic Withdrawal: The strong electronegativity of fluorine (

) lowers the pKa of the adjacent C2-OH. This increases the acidity of the hydroxyl proton, potentially strengthening H-bond interactions with receptor side chains.

Metabolic Stability Logic

The primary failure mode for tetralin-based drugs is often benzylic oxidation at C1 or C4. Replacing the C1-Hydrogen with Fluorine effectively "caps" this metabolic soft spot.

Figure 1: Mechanism of metabolic stabilization via C1-fluorination. The high bond dissociation energy of C-F prevents CYP-mediated hydrogen abstraction.

Synthetic Access & Chiral Resolution

The therapeutic potential of this scaffold is strictly dependent on stereochemistry . The (2S) and (2R) enantiomers often display distinct pharmacological profiles. The following workflow ensures high enantiomeric excess (ee).

Synthesis Workflow

Figure 2: Enantioselective synthesis pathway from 1-tetralone to the chiral alcohol and subsequent amine derivatives.

Key Experimental Protocol: Enantioselective Reduction

Note: This protocol assumes the prior synthesis of 1-fluoro-2-tetralone or 1-fluoro-1-tetralone depending on the specific isomer target. Here we focus on the reduction of the ketone to the alcohol.

Objective: Synthesis of (S)-1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol.

-

Catalyst Preparation: In a glovebox, mix [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5 mol%) with the substrate (1-fluoro-2-tetralone) in degassed DMF.

-

Reaction: Add a 5:2 mixture of Formic Acid:Triethylamine (azeotropic mix) slowly at 0°C.

-

Incubation: Stir at room temperature for 12–24 hours. Monitor consumption of ketone via TLC (Hexane/EtOAc 8:2).

-

Workup: Quench with water, extract with CH2Cl2 (3x). Wash organic layer with sat. NaHCO3 and brine.

-

Purification: Flash column chromatography on silica gel.

-

Validation: Assess enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Therapeutic Applications

Melatonergic Agonists (MT1/MT2)

The naphthalene ring of melatonin agonists (like Agomelatine) mimics the indole core of melatonin.

-

Application: 1-Fluoro-tetralin-2-ol serves as a bioisostere for the methoxy-naphthalene group found in Agomelatine.

-

Mechanism: The C2-hydroxyl (or methoxy derivative) binds to His195 in the MT1 receptor. The C1-Fluorine occupies a small hydrophobic pocket, increasing binding residence time by reducing oxidative clearance.

Serotonin (5-HT) & Dopamine (D2) Ligands

This is the most potent application. The alcohol is converted to 1-Fluoro-2-aminotetralin , a rigid analog of amphetamine/dopamine.

| Parameter | Native 2-Aminotetralin | 1-Fluoro-2-Aminotetralin | Therapeutic Benefit |

| LogP | 2.1 | 2.4 | Improved Blood-Brain Barrier (BBB) penetration. |

| Metabolic Site | C1 (Benzylic) | C1 Blocked | Extended half-life (t1/2). |

| Receptor Selectivity | Broad (5-HT/DA) | Tunable | Fluorine orientation can favor 5-HT1A over D2. |

| pKa (Amine) | ~10.5 | ~9.8 | Increased fraction of non-ionized drug at physiological pH. |

Case Study: 5-HT1A Agonism Fluorinated aminotetralins have shown efficacy as anxiolytics without the sedative side effects of benzodiazepines. The fluorine atom prevents the formation of catechol-like metabolites that can cause toxicity.

Experimental Validation: Microsomal Stability Assay

To confirm the "Fluorine Effect" on metabolic stability, the following assay is mandatory for any derivative synthesized from this scaffold.

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

-

Substrate: Incubate 1-Fluoro-derivative (1 µM) vs. Non-fluorinated control (1 µM).

-

Cofactor: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard (Warfarin).

-

Analysis: LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Expected Result: The 1-Fluoro derivative should exhibit a >30% reduction in intrinsic clearance compared to the non-fluorinated parent.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link

-

Gilligan, P. J., et al. (2009). Synthesis and SAR of novel 2-amino-tetralins as potent and selective serotonin 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(18), 6691-6704. (Demonstrates tetralin utility in 5-HT ligands). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

The Strategic Imperative of Fluorination: Enhancing Metabolic Stability of Tetrahydronaphthalenols in Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic agents.[1] The tetrahydronaphthalenol scaffold, a privileged structure in medicinal chemistry, is no exception to this metabolic vulnerability, often undergoing extensive phase I and phase II metabolism.[2][3] This guide provides a comprehensive, in-depth exploration of a powerful strategy to mitigate these challenges: the strategic incorporation of fluorine. Moving beyond the simplistic rationale of C-F bond strength, we will delve into the nuanced physicochemical and electronic effects of fluorination that collectively enhance the metabolic stability of tetrahydronaphthalenol-based drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing and optimizing the metabolic fate of these important molecules.

The Challenge: Metabolic Liabilities of the Tetrahydronaphthalenol Scaffold

The tetrahydronaphthalenol core, with its phenolic hydroxyl group and partially saturated carbocyclic ring, presents several metabolic "soft spots." Understanding these vulnerabilities is the first step toward rational drug design aimed at enhancing stability.

Phase I Metabolism: The Cytochrome P450 Battleground

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the majority of phase I oxidative metabolism of xenobiotics.[3][4] For tetrahydronaphthalenols, the primary sites of CYP-mediated oxidation are:

-

Aromatic Hydroxylation: The electron-rich aromatic ring is susceptible to electrophilic attack by the highly reactive iron-oxo species within the CYP active site, leading to the formation of catechol and other hydroxylated metabolites.[4]

-

Benzylic and Aliphatic Hydroxylation: The C-H bonds on the saturated portion of the tetrahydronaphthalene ring, particularly at the benzylic positions, are also prone to oxidation.[4]

These oxidative transformations not only inactivate the parent molecule but can also introduce new functional groups that are readily conjugated in phase II metabolism.

Phase II Metabolism: The Conjugation Conundrum

The phenolic hydroxyl group of the tetrahydronaphthalenol scaffold is a prime target for phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach polar moieties (glucuronic acid, sulfate) to the molecule, significantly increasing its water solubility and facilitating its excretion.[4] While essential for detoxification, rapid conjugation can severely limit the oral bioavailability and in vivo exposure of phenolic drug candidates.[5]

The Fluorine Solution: More Than Just a Stronger Bond

The strategic placement of fluorine atoms on the tetrahydronaphthalenol scaffold can profoundly influence its metabolic fate. While the high strength of the C-F bond (approximately 105 kcal/mol) compared to a C-H bond (approximately 98 kcal/mol) contributes to blocking direct oxidation at a specific site, the true power of fluorination lies in its ability to modulate the electronic properties of the entire molecule.[6][7]

Altering Electronic Landscapes to Deter CYP450s

Fluorine is the most electronegative element, and its introduction into the aromatic ring of a tetrahydronaphthalenol has significant electronic consequences:

-

Inductive Electron Withdrawal: Fluorine's strong inductive effect withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. This "deactivation" of the ring reduces the rate of aromatic hydroxylation.[4][8]

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's pKa, dipole moment, and lipophilicity.[9] These changes can affect how the molecule binds within the active site of metabolizing enzymes, potentially reducing its affinity for the enzyme and, consequently, its rate of metabolism.[4]

A Case Study in Action: Blocking Metabolic Hot Spots

Consider a hypothetical tetrahydronaphthalenol where metabolic identification studies have revealed that the primary route of metabolism is hydroxylation at the para-position of the aromatic ring. By introducing a fluorine atom at this position, medicinal chemists can effectively "block" this metabolic hotspot.[6][10] This forces the metabolism to proceed through alternative, often slower, pathways, thereby increasing the overall metabolic stability of the compound.

In Vitro Assessment of Metabolic Stability: A Practical Guide

Evaluating the metabolic stability of fluorinated tetrahydronaphthalenols is a cornerstone of the drug discovery process.[11] In vitro assays provide a reliable and high-throughput means to rank-order compounds and predict their in vivo clearance. The human liver microsome (HLM) stability assay is a widely used and robust method for this purpose.

The Human Liver Microsome (HLM) Stability Assay: A Step-by-Step Protocol

This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

3.1.1. Materials and Reagents

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

Test Compound (fluorinated tetrahydronaphthalenol)

-

Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[12]

-

NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) containing an internal standard (IS) for quenching and sample analysis

-

96-well incubation plates and collection plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

3.1.2. Experimental Workflow

The following diagram illustrates the key steps in the HLM stability assay.

Sources

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. soci.org [soci.org]

- 3. mdpi.com [mdpi.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrinsic Hepatic Clearance (Clint) [cran.r-project.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 10. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 12. mercell.com [mercell.com]

Technical Guide: 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol as a Pharmaceutical Intermediate

The following technical guide details the role, synthesis, and pharmaceutical utility of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol .

Executive Summary: The "Metabolic Shield" Strategy

1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is a specialized fluorinated building block used in the optimization of small-molecule therapeutics. It belongs to the class of fluorinated tetralins , moieties increasingly favored in medicinal chemistry for their ability to balance lipophilicity with metabolic stability.

In drug design, this molecule serves a specific tactical purpose: Orthogonal Metabolic Blocking . By substituting the hydrogen at the C1 position (ortho to the hydroxyl group) with fluorine, medicinal chemists can block a primary site of Phase I metabolic oxidation (aromatic hydroxylation) without significantly altering the steric profile of the parent scaffold. This intermediate is particularly relevant in the development of Selective Estrogen Receptor Degraders (SERDs) , Melatonin Receptor Agonists , and Kinase Inhibitors .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is an aromatic fluorinated phenol , distinct from aliphatic fluorotetralols. The fluorine atom is located on the aromatic ring, adjacent to the phenolic hydroxyl group, while the second ring remains saturated.

| Property | Data / Description |

| IUPAC Name | 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |

| Common Name | 1-Fluoro-6-hydroxytetralin (based on tetralin numbering) |

| Core Scaffold | 5,6,7,8-Tetrahydronaphthalene (Tetralin) |

| Functional Groups | Phenolic Hydroxyl (-OH), Aromatic Fluorine (-F) |

| Molecular Formula | C₁₀H₁₁FO |

| Molecular Weight | 166.19 g/mol |

| Key Precursor | 5,6,7,8-Tetrahydro-2-naphthol (CAS: 1125-78-6) |

| Role | Metabolic Blocker, Bioisostere, Late-Stage Intermediate |

Structural Significance

The C1-position in 2-naphthol derivatives is highly reactive toward electrophilic attack and metabolic oxidation. Fluorination at this site:

-

Increases Acidity: The electron-withdrawing fluorine lowers the pKa of the adjacent phenol, potentially strengthening hydrogen bond interactions with target proteins (e.g., Serine/Threonine residues in receptor pockets).

-

Prevents Glucuronidation: Steric and electronic changes can reduce the rate of Phase II conjugation at the hydroxyl group.

Validated Synthesis Protocol

The most reliable synthesis utilizes Electrophilic Fluorination of the parent phenol using N-fluoroammonium salts. This method is preferred over Balz-Schiemann reactions for tetralin systems due to milder conditions and higher regioselectivity.

Methodology: Electrophilic Fluorination via Selectfluor™

Objective: Selective introduction of fluorine at the C1 (ortho) position.

Reagents:

-

Substrate: 5,6,7,8-Tetrahydro-2-naphthol (1.0 eq)

-

Fluorinating Agent: Selectfluor™ (F-TEDA-BF₄) (1.1 eq)

-

Solvent: Acetonitrile (MeCN) or Methanol (MeOH)[1]

-

Temperature: 0°C to Room Temperature (25°C)

Step-by-Step Protocol:

-

Preparation: Dissolve 5,6,7,8-tetrahydro-2-naphthol (10 mmol) in anhydrous Acetonitrile (50 mL) under an inert nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add Selectfluor™ (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; control temperature to prevent polyfluorination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, Hexane/EtOAc 8:2) or LC-MS.

-

Observation: The C1-isomer (ortho, inner) and C3-isomer (ortho, outer) may form. The C1 position is often kinetically favored due to the activation by the ring fusion, though steric strain can influence the ratio [1].

-

-

Quench & Workup: Pour the reaction mixture into saturated aqueous NaHCO₃ (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica Gel).

-

Eluent: Gradient Hexane -> 5% EtOAc/Hexane.

-

Separation: The 1-fluoro isomer (Compound 4c in literature) typically elutes separately from the 3-fluoro isomer due to the "ortho effect" and intramolecular H-bonding interactions [1].

-

Synthesis Workflow Diagram

Figure 1: Electrophilic fluorination pathway. The C1-isomer is targeted for its unique metabolic blocking properties.

Pharmaceutical Applications & Mechanism of Action[2][10]

Metabolic Blocking (The "Fluorine Scan")

In drug metabolism, the tetralin core is susceptible to oxidation by Cytochrome P450 enzymes (CYP2D6, CYP3A4). The C1 position (alpha to the ring junction and ortho to the phenol) is a "soft spot."

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol). Replacing H with F at C1 renders this position inert to oxidative attack.

-

Impact: This modification extends the biological half-life (t1/2) of the drug and prevents the formation of potentially toxic quinone-methide metabolites.

Application in SERDs (Selective Estrogen Receptor Degraders)

Drugs like Elacestrant utilize a tetrahydronaphthalene core to mimic the steroid A-ring of estradiol.

-

Role of Intermediate: 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol acts as a scaffold to synthesize "Next-Gen" SERDs. The fluorine atom modulates the electron density of the phenolic ring, affecting the pi-pi stacking interactions with the Estrogen Receptor (ERα) binding pocket (specifically Phe404 or Leu387 residues).

Case Study: Comparative Metabolic Fate

The following diagram illustrates how the 1-fluoro modification alters the metabolic trajectory compared to the non-fluorinated parent.

Figure 2: Metabolic divergence. The 1-Fluoro substitution blocks the formation of unstable catechol metabolites, shunting the drug toward safer elimination pathways.

References

-

Stavber, S., Jereb, M., & Zupan, M. (2003). Regioselectivity and kinetics of fluorination of alkyl substituted phenols by N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues. Arkivoc , (xiv), 187-197.[1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880.

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry , 51(15), 4359–4369.

-

PubChem Compound Summary. (2024). 5,6,7,8-Tetrahydro-2-naphthol (Parent Scaffold). National Center for Biotechnology Information .

Sources

Literature review of fluorinated tetralin-2-ol building blocks

Executive Summary

The 1,2,3,4-tetrahydronaphthalen-2-ol (tetralin-2-ol) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous dopamine agonists, serotonin receptor ligands, and enzyme inhibitors. The introduction of fluorine into this bicyclic system is a critical strategy for modulating physicochemical properties without altering steric bulk.[1]

This guide analyzes the synthesis, resolution, and application of fluorinated tetralin-2-ol building blocks . We categorize these into Aromatic-Fluorinated (e.g., 6-fluoro-2-tetralol) and Aliphatic-Fluorinated (e.g., 3-fluoro-2-tetralol) variants.[1] The focus is on scalable, high-fidelity protocols that ensure enantiomeric purity—a non-negotiable requirement in modern drug development.[1]

Structural Significance & Bioisosterism[1][2][3]

The Fluorine Effect

Replacing hydrogen (

-

Metabolic Blocking: Fluorination at the C6 or C7 position (para to the alkyl bridgehead) blocks cytochrome P450-mediated hydroxylation, significantly extending half-life (

).[1] -

Conformational Locking: In aliphatic substitutions (e.g., C3-F), the gauche effect between fluorine and adjacent protonated heteroatoms can lock the cyclohexyl ring into a specific half-chair conformation, reducing the entropic penalty of binding.

-

pKa Modulation: Fluorine on the aromatic ring pulls electron density, lowering the pKa of phenols or amines derived from the scaffold, which affects membrane permeability and receptor affinity.

Structural Classes

| Class | Substitution Site | Primary Utility | Synthetic Accessibility |

| Aromatic-F | C5, C6, C7, C8 | Metabolic stability; Electronic tuning | High (Commercial precursors) |

| Aliphatic-F | C1, C3, C4 | Conformational bias; pKa modulation of C2-OH | Medium (Requires stereoselective F-introduction) |

| Gem-Difluoro | C1, C3 | Isostere of carbonyl ( | Low (Specialized reagents required) |

Synthetic Strategies

The synthesis of enantiopure fluorinated tetralin-2-ols generally follows two pathways: Asymmetric Transfer Hydrogenation (ATH) of fluorinated tetralones or Enzymatic Kinetic Resolution (EKR) of racemic alcohols.[1]

Pathway A: Asymmetric Transfer Hydrogenation (ATH)

This is the preferred route for de novo asymmetric synthesis.[1] Ruthenium-catalyzed ATH using chiral diamine ligands (e.g., TsDPEN) allows for the direct reduction of fluorinated 2-tetralones to chiral 2-tetralols.[1]

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

-

Hydrogen Source: Formic acid/Triethylamine (HCOOH/TEA)[1]

-

Mechanism: Dynamic Kinetic Resolution (DKR) is possible if the substrate racemizes rapidly; however, for 2-tetralones, standard ATH yields high enantiomeric excess (

).[1]

Pathway B: Enzymatic Kinetic Resolution (EKR)

For building blocks where cost and scalability are paramount, lipase-catalyzed resolution is robust.[1]

-

Enzymes: Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CAL-B, Novozym 435).[1][2]

-

Process: The lipase selectively acylates one enantiomer (typically the (

)-isomer) using an irreversible acyl donor (vinyl acetate), leaving the ( -

Selectivity: Fluorine substitution on the aromatic ring rarely disrupts enzyme recognition, making this a universal method for 5-, 6-, 7-, and 8-fluoro isomers.

Detailed Protocol: Synthesis of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol[1][2]

This protocol combines chemical reduction with enzymatic resolution to produce high-purity building blocks.[1] It is chosen for its reliability and lack of requirement for expensive chiral metal catalysts.[1]

Phase 1: Preparation of Racemic Substrate

Objective: Convert 6-fluoro-2-tetralone to (rac)-6-fluoro-2-tetralol.

-

Dissolution: Dissolve 6-fluoro-2-tetralone (10.0 g, 60.9 mmol) in Methanol (100 mL). Cool to 0°C.[1]

-

Reduction: Add Sodium Borohydride (

, 1.1 equiv) portion-wise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent side reactions. -

Quench: Stir for 2 hours. Quench with saturated

solution.[1] -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Yield: Quantitative conversion to (rac)-6-fluoro-2-tetralol (white solid).

Phase 2: Enzymatic Kinetic Resolution

Objective: Isolate the (

-

Reaction Setup: Suspend (rac)-6-fluoro-2-tetralol (5.0 g) in Diisopropyl ether (DIPE, 100 mL).

-

Additives: Add Vinyl Acetate (3.0 equiv) as the acyl donor.[1] Add Pseudomonas cepacia lipase (PCL) immobilized on celite (100 mg/mmol substrate).[1]

-

Incubation: Incubate at 35°C with orbital shaking (200 rpm). Monitor conversion via HPLC (Chiralcel OD-H column).

-

Termination: Stop reaction at 50% conversion (theoretical max for resolution). Filter off the enzyme (enzyme can be recycled).[1]

-

Separation: Concentrate the filtrate. Separate the (

)-alcohol (polar) from the ( -

Hydrolysis (Optional): The (

)-acetate can be hydrolyzed (MeOH/K2CO3) to yield the (

Comparative Data: Lipase Selectivity

The following table summarizes the efficiency of different lipases for the resolution of fluorinated tetralin-2-ols.

| Substrate | Enzyme | Solvent | E-Value (Selectivity) | Time (h) |

| 6-Fluoro-2-tetralol | PCL (P. cepacia) | DIPE | > 200 | 24 |

| 6-Fluoro-2-tetralol | CAL-B (Novozym 435) | Toluene | 147 | 18 |

| 7-Fluoro-2-tetralol | PCL | DIPE | > 100 | 28 |

| 5-Fluoro-2-tetralol | CAL-B | Hexane | 85 | 36 |

Data Source: Synthesized from comparative analysis of lipase specificity on cyclic alcohols [3, 5].

Visualization of Workflows

Synthesis & Resolution Pathway

The following diagram illustrates the workflow from the commercial precursor to the resolved enantiomers.

Caption: Chemoenzymatic workflow for generating enantiopure 6-fluoro-tetralin-2-ol building blocks.

Stereoelectronic "Gauche" Effect

Visualizing why aliphatic fluorination (e.g., at C3) locks conformation.

Caption: Stereoelectronic preference in 3-fluoro-tetralin derivatives due to the gauche effect.

References

-

Asymmetric Transfer Hydrogenation of Cyclic Ketones: Title: Asymmetric transfer hydrogenation of fluorinated ketone and imine derivatives.[1] Source: Tetrahedron, 2024.[1] URL:[Link][1]

-

Lipase-Catalyzed Resolution of Cyclic Alcohols: Title: Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols.[1][3][4][5] Source: Biosci.[1] Biotechnol. Biochem., 1999.[1] URL:[Link][1]

-

Synthesis of Fluorinated Building Blocks: Title: Synthesis of novel fluorinated building blocks via halofluorination and related reactions.[1] Source: Beilstein J. Org.[1] Chem., 2020.[1][6][7][8] URL:[Link][1]

-

Enzymatic Resolution of Vicinal Fluorohydrins: Title: Synthesis of optically active vicinal fluorohydrins by lipase-catalyzed deracemization.[1] Source: J. Org.[1] Chem., 2002.[1][8][9] URL:[Link][1]

-

Iridium-Catalyzed DKR of Tetralones: Title: α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing.[1] Source: Org.[1][10][11][12] Lett., 2024.[1][12][13] URL:[Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 7. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.tudelft.nl [research.tudelft.nl]

- 9. Synthesis of optically active vicinal fluorohydrins by lipase-catalyzed deracemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. chemimpex.com [chemimpex.com]

- 12. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Solubility Profile & Characterization Strategy: 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

[1]

Executive Summary

In the realm of pharmaceutical intermediate synthesis, 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol represents a critical fluorinated scaffold.[1][2] The introduction of a fluorine atom at the C1 position, ortho to the phenolic hydroxyl group, significantly alters the physicochemical landscape compared to its parent compound, 5,6,7,8-tetrahydro-2-naphthol.

This guide provides a comprehensive technical analysis of its solubility profile. By synthesizing structure-activity relationships (SAR) with empirical solvent compatibility data, we establish a predictive solubility matrix essential for reaction optimization, purification (crystallization), and formulation.[1]

Physicochemical Characterization

To understand solubility, we must first deconstruct the molecule’s competing intermolecular forces.

Structural Analysis[1]

-

Lipophilic Domain: The fused cyclohexane ring (tetralin backbone) drives solubility in non-polar and chlorinated solvents.[1]

-

Polar Domain: The phenolic hydroxyl (-OH) group acts as both a hydrogen bond donor (HBD) and acceptor (HBA), facilitating solubility in alcohols and ethers.[1]

-

The Fluorine Effect: The C1-fluorine atom is highly electronegative.[1] Through the inductive effect (-I), it lowers the pKa of the ortho-phenol (making it more acidic than the non-fluorinated parent) and increases overall lipophilicity (LogP).[1]

Table 1: Comparative Physicochemical Properties (Predicted)

| Property | Parent (Tetralol) | 1-Fluoro Analog | Impact on Solubility |

| LogP | ~2.8 - 2.9 | ~3.1 - 3.3 | Improved solubility in DCM/Toluene; reduced water solubility.[1] |

| pKa (Phenol) | ~10.0 | ~8.5 - 9.0 | Higher acidity; soluble in weaker bases (e.g., carbonate solutions).[1] |

| H-Bonding | Strong Donor | Modulated | Intramolecular H-bonding (F[1]···H-O) may reduce intermolecular H-bonding, increasing volatility and non-polar solubility.[1] |

Solubility Profile in Organic Solvents

Note: The following data represents a high-confidence predictive model based on fluorophenol analogs and standard process chemistry heuristics.

The Solubility Matrix

Table 2: Solvent Compatibility Guide

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like."[1] The lipophilic tetralin ring and the polarizable C-Cl bonds interact favorably with the fluorinated aromatic system. |

| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | Excellent (>100 mg/mL) | Strong dipole interactions disrupt crystal lattice energy. Ideal for nucleophilic substitution reactions (SNAr).[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (50-100 mg/mL) | Solvation via hydrogen bonding to the phenolic -OH.[1] Solubility decreases as the alkyl chain length of the alcohol increases. |

| Ethers | THF, 2-MeTHF, MTBE | Good | Ether oxygens act as H-bond acceptors for the phenolic proton. 2-MeTHF is a preferred "green" alternative to DCM.[1] |

| Hydrocarbons | Toluene, Xylenes | Moderate | Soluble at elevated temperatures; often requires a co-solvent (e.g., 5% EtOAc) for room temp stability.[1] |

| Alkanes | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | The polar phenol group prevents dissolution. Excellent antisolvent candidates for crystallization.[1] |

| Aqueous | Water, Buffer (pH 7.[1]4) | Insoluble | High lipophilicity prevents hydration.[1] Soluble only in alkaline aqueous media (pH > 10) as the phenolate salt.[1] |

Visualization: Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

Caption: Decision tree for solvent selection based on process requirements. Green nodes indicate purification pathways; Yellow/Red nodes indicate reaction media.[1]

Experimental Protocols (Methodology)

As a Senior Scientist, you must validate the predicted profile empirically.[1] Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Standard)

Purpose: To determine the saturation limit (

-

Preparation: Weigh approximately 50 mg of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol into a pre-tared 4 mL glass vial.

-

Solvent Addition: Add the solvent of interest in 100

increments. -

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record the volume.

-

Checkpoint: If solid remains after 1 mL (Solubility < 50 mg/mL), proceed to sonication.[1]

-

-

Saturation: If solid persists, cap the vial and stir at

for 24 hours to ensure thermodynamic equilibrium. -

Filtration: Filter the supernatant using a 0.45

PTFE syringe filter into a pre-weighed vessel. -

Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure.[1]

-

Quantification: Weigh the residue.

-

Calculation:

-

Protocol B: Visual Solubility Screening (High-Throughput)

Purpose: Rapid "Go/No-Go" assessment for process development.[1]

-

Place 10 mg of compound into 5 separate HPLC vials.

-

Add 100

of 5 different solvents (e.g., MeOH, MeCN, Toluene, DCM, Water). -

Observation Matrix:

-

Heat Cycle: Heat insoluble samples to

. If they dissolve, they are candidates for cooling crystallization.[1]

Application Case Study: Crystallization Optimization

The solubility difference between Dichloromethane (DCM) and Hexanes is the most robust lever for purification.[1]

-

Scenario: Crude reaction mixture contains the target fluorophenol and non-polar impurities.[1]

-

Strategy:

-

Dissolve crude material in minimal warm DCM (approx. 3 volumes).[1]

-

Slowly add Hexanes (Antisolvent) until persistent turbidity is observed (Cloud Point).[1]

-

Add a "seed" crystal if available.[1]

-

Cool slowly to

. -

Result: The fluorinated phenol crystallizes out as high-purity needles, leaving impurities in the mother liquor.[1]

-

References

-

PubChem Compound Summary. 5,6,7,8-Tetrahydro-2-naphthol (Parent Analog).[1] National Center for Biotechnology Information.[1] Link

-

Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: user-friendly site-selective electrophilic fluorinating agents."[1][3] Journal of the Chemical Society, Perkin Transactions 1, 1996.[3] (Methodology for synthesis via Selectfluor). Link

-

Sigma-Aldrich Technical Bulletin. "Solvent Miscibility and Solubility Charts." (Standard reference for solvent class selection). Link

-

EPA CompTox Chemicals Dashboard. "Physicochemical Properties of Fluorinated Phenols." (Source for LogP/pKa trends). Link[1]

Methodological & Application

Application Notes & Protocols: A Guide to the Incorporation of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol into Synthetic Peptides

Abstract

The incorporation of non-canonical amino acids and functional moieties into peptides is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and cell permeability. 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol represents a unique structural scaffold, combining the conformational constraints of the tetralin ring system with the electronic properties of a fluoro-substituted phenol. This guide provides a comprehensive framework for the successful coupling of this moiety in solid-phase peptide synthesis (SPPS). We present a robust strategy centered on the pre-synthesis derivatization of the phenol into a carboxymethyl ether, effectively creating a custom building block for direct use in standard Fmoc/tBu synthesis protocols. Detailed, field-tested protocols for both building block synthesis and its subsequent incorporation into a peptide chain are provided, alongside an in-depth discussion of the underlying chemical principles, reaction monitoring, and final product characterization.

Introduction: Rationale and Strategy

The phenolic hydroxyl group of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is nucleophilic and presents a challenge for direct incorporation into a peptide chain. Common peptide coupling reagents, particularly those of the uronium/aminium class like HATU, can react with unprotected hydroxyl groups, leading to undesired side products and incomplete couplings.[1][2] Therefore, a direct coupling approach is not viable.

The strategy detailed herein circumvents this issue by converting the phenol into a stable building block suitable for standard Fmoc-based SPPS.[][4] This is achieved by reacting the phenolic hydroxyl with an α-haloacetic acid ester, followed by hydrolysis, to yield (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid . This derivative effectively functions as an N-substituted glycine analogue, possessing a carboxylic acid "handle" for amide bond formation while the problematic phenolic hydroxyl is converted into a stable ether linkage. This approach offers superior control and compatibility with established automated and manual synthesis workflows.

Synthesis of the Core Building Block: (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid

The initial and most critical phase is the preparation of the custom building block. This two-step procedure involves a Williamson ether synthesis followed by saponification.

Protocol 1: Building Block Synthesis

Step 1: Etherification

-

To a solution of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl bromoacetate (1.2 eq).

-

Stir the reaction mixture vigorously at 60-70°C for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting phenol indicates completion.

-

Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude ethyl ester. Purification can be achieved via column chromatography if necessary.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ethyl (1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetate from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting ester is fully consumed.

-

Concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2-3 with cold 1N HCl. A white precipitate of the desired carboxylic acid should form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final building block, (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid. Characterize by NMR and Mass Spectrometry.

Caption: Workflow for the synthesis of the peptide-ready building block.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a standard Fmoc/tBu orthogonal protection strategy.[5] The synthesized building block is coupled using the same procedures as a standard Fmoc-protected amino acid.

Materials & Reagents

-

Resin: Fmoc-Rink Amide resin (for C-terminal amides) or a pre-loaded Wang/2-ClTrt resin (for C-terminal acids).

-

Building Block: (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid.

-

Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH).

-

Deprotection Solution: 20% Piperidine in DMF.

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[6]

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5/5/5/5/2.5 v/w/v/v/v).[7]

Protocol 2: SPPS Incorporation Cycle

This protocol details a single coupling cycle for the custom building block. This cycle is inserted into the overall peptide synthesis at the desired sequence position.

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.

-

-

Building Block Activation and Coupling:

-

In a separate vial, dissolve the (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid (3-5 eq relative to resin loading) and HATU (0.95 eq relative to the acid) in DMF.

-

Add DIPEA (2 eq relative to the acid) to the activation mixture. Allow to pre-activate for 2-5 minutes.[6][8] The solution may change color.

-

Causality Note: Pre-activation converts the carboxylic acid into a highly reactive OAt-active ester, which is essential for efficient coupling and suppression of racemization.[9] Using slightly less than 1 equivalent of HATU relative to the acid minimizes potential side reactions like guanidinylation of the N-terminal amine.[1][6]

-

Add the activated solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Reaction Monitoring (Kaiser Test):

-

Take a small sample of beads, wash them thoroughly with DMF and IPA, and perform a qualitative Kaiser (ninhydrin) test.[10]

-

A negative result (colorless or yellow beads) indicates the reaction is complete. If the beads turn blue, the coupling is incomplete. In this case, the coupling step can be repeated with a fresh solution of activated building block ("double coupling").

-

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (x5), DCM (x3), and DMF (x3) to remove all excess reagents and byproducts.

-

Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle to continue elongating the peptide chain.

Sources

- 1. youtube.com [youtube.com]

- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. m.youtube.com [m.youtube.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

Application Note: Strategic Synthesis of Fused Ring Systems via 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Abstract & Strategic Overview

This guide details the synthetic utility of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 116750-93-7) as a scaffold for constructing tricyclic and tetracyclic fused ring systems. In drug discovery, particularly for melatonin receptor agonists (e.g., Ramelteon analogs) and polycyclic aromatic hydrocarbons (PAHs), the incorporation of fluorine is critical for metabolic stability and modulation of lipophilicity.

The "Fluorine Blockade" Effect: The defining feature of this substrate is the fluorine atom at the C1 position. Unlike the non-fluorinated parent (tetralin-2-ol), where electrophilic substitution or cyclization can occur at both C1 and C3 (often favoring C1 due to steric and electronic factors), the C1-Fluorine atom acts as a regiochemical firewall . It physically blocks the C1 site and electronically directs incoming electrophiles to the C3 position via the strong ortho-directing effect of the C2-hydroxyl group.

This guide provides three validated protocols:

-

Furan Ring Fusion (Synthesis of fluorinated dihydronaphthofurans).

-

Pyranone Ring Fusion (Pechmann Condensation to fluorinated benzo[f]coumarins).

-

Directed Ortho-Metallation (DoM) (Preparation of boronic acids for Suzuki coupling).

Chemical Properties & Reactivity Profile[1][2][3]

| Property | Value/Description | Impact on Synthesis |

| Molecular Weight | 166.19 g/mol | Standard stoichiometry calculations. |

| C1-Fluorine | Electronegative (-I effect), small Van der Waals radius (1.47 Å). | Blocks C1 cyclization; deactivates ring slightly toward EAS compared to H-analog; directs lithiation. |

| C2-Hydroxyl | Strong activator (+M effect). | Directs electrophiles to C3 (ortho) and C6 (para - blocked by alkyl ring). |

| Tetralin Ring | Aliphatic C5-C8. | Provides lipophilic bulk; susceptible to benzylic oxidation at C5/C8 if conditions are too oxidative (e.g., KMnO4). |

Protocol A: Synthesis of Fluorinated Dihydronaphtho[2,1-b]furan

This protocol constructs a furan ring fused to the C2-C3 bond. The 1-Fluoro group ensures exclusive regioselectivity, preventing the formation of the angular [1,2-b] isomer.

Mechanism & Workflow

-

Williamson Ether Synthesis: Alkylation of the phenol with ethyl bromoacetate.

-

Saponification: Hydrolysis of the ester to the carboxylic acid.

-

Cyclodehydration: Intramolecular Friedel-Crafts acylation/cyclization.

Step-by-Step Methodology

Reagents:

-

Substrate: 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Acetone (Solvent A)

-

Sodium Hydroxide (10% aq)

-

Polyphosphoric Acid (PPA) or Methanesulfonic acid (

)

Procedure:

-

O-Alkylation:

-

Dissolve substrate (10 mmol) in acetone (50 mL).

-

Add

(20 mmol) and stir at RT for 15 min to form the phenoxide. -

Add ethyl bromoacetate (12 mmol) dropwise.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot (

) should disappear. -

Workup: Filter salts, concentrate filtrate, and partition between EtOAc/Water. Dry organic layer (

) and concentrate to yield the ester intermediate.

-

-

Hydrolysis:

-

Suspend the crude ester in 10% NaOH (30 mL). Heat to 60°C for 1 hour.

-

Cool to 0°C and acidify with conc. HCl to pH 2.

-

Filter the precipitated carboxylic acid (2-(1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid). Dry in a vacuum oven.

-

-

Cyclization (The Critical Step):

-

Caution: PPA is viscous and corrosive.

-

Mix the carboxylic acid (5 mmol) with PPA (15 g).

-

Heat to 80–100°C with vigorous mechanical stirring for 2 hours.

-

Self-Validation Point: The reaction mixture will darken. Monitor consumption of the acid. If the reaction is sluggish (due to F-deactivation), increase temp to 110°C but do not exceed 120°C to avoid defluorination.

-

Quench: Pour the hot mixture onto crushed ice (100 g) with stirring.

-

Extract the precipitate with

. Wash with

-

Expected Yield: 65–75% over 3 steps. Characterization:

-

1H NMR: Disappearance of the singlet -OCH2- (acid form) and appearance of a singlet at

7.5 ppm (furan ring proton) if aromatized, or retention of methylene signals if non-aromatized (3(2H)-one). Note: Standard PPA cyclization usually yields the 3(2H)-one ketone, which can be reduced and dehydrated to the furan.

Protocol B: Pechmann Condensation (Coumarin Synthesis)

This reaction creates a pyranone ring fused at C2-C3. The 1-Fluoro group is critical here; without it, Pechmann condensation on tetralols often yields mixtures of linear and angular isomers. Here, only the angular isomer (fused at C2-C3) is possible.

Visualization of Pathway

Figure 1: Regioselective Pechmann Condensation pathway forced by the C1-Fluorine blockade.

Step-by-Step Methodology

Reagents:

-

Substrate (1.0 eq)

-

Ethyl Acetoacetate (1.1 eq)

-

Sulfuric Acid (70–80%) or Bismuth(III) Triflate (5 mol% - Greener Alternative)

Procedure (Acid Mediated):

-

Cool Sulfuric acid (10 mL per g of substrate) to 0–5°C.

-

Add the substrate slowly to dissolve.

-

Add Ethyl Acetoacetate dropwise, maintaining temp < 10°C.

-

Allow to warm to RT and stir for 18–24 hours.

-

Expert Insight: The fluorine atom exerts an inductive withdrawing effect, making the ring less nucleophilic. If the reaction stalls, heat to 50°C. Do not overheat, or sulfonylation of the ring may occur.

-

-

Quench: Pour onto ice/water. The product usually precipitates as a solid.

-

Purification: Recrystallize from Ethanol.

Self-Validating Data:

-

IR Spectroscopy: Look for the strong carbonyl stretch of the lactone (coumarin) at

. -

19F NMR: The chemical shift of the fluorine will move upfield slightly due to the extended conjugation of the new fused ring.

Protocol C: C3-Directed Ortho-Lithiation (Suzuki Precursor)

For researchers needing to couple the tetralin core to other aromatics (biaryl synthesis), converting the C3 position to a boronic acid is essential.

Methodology

-

Protection: Convert the 2-OH to a MOM-ether (Methoxymethyl ether) or similar directing group.

-

Reagents: MOM-Cl, DIPEA, DCM.

-

-

Lithiation:

-

Boron Capture:

-

Hydrolysis: Acidic workup (2M HCl) removes the Boron ester and cleaves the MOM group (one-pot deprotection) or careful workup to retain MOM if desired.

Critical Analysis & Troubleshooting

The "Fluorine Effect" on Yields

Researchers must anticipate slightly lower yields (10-15% drop) in Electrophilic Aromatic Substitutions (EAS) compared to the non-fluorinated analog.

-

Cause: The -I (inductive) effect of Fluorine pulls electron density from the ring, raising the activation energy for the rate-determining step in Friedel-Crafts or Pechmann reactions.

-

Mitigation: Use stronger Lewis acids (e.g.,

instead of

Regiochemical Confirmation (NMR)

To confirm the ring fused at C2-C3 and not C1-C2 (which implies F-migration or loss, highly unlikely but possible in extreme conditions):

-

1H NMR (CDCl3):

-

Look for the C4-H signal. In the starting material, C3-H and C4-H are doublets (J

8 Hz). -

In the C2-C3 fused product, the C3 proton is replaced by a carbon bond. The C4 proton will appear as a singlet (or weakly coupled triplet due to long-range coupling with the aliphatic chain).

-

Absence of coupling (

) is the primary proof of C3 substitution.

-

References

-

Regioselectivity in Electrophilic Aromatic Substitution. LibreTexts Chemistry. (2023).[1][2] Link

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI Molbank. (2007). Link

-

Regioselective Substitution of BINOL. Chemical Reviews, ACS Publications. (2024).[7][8][9] Link

-

Synthesis of fluoroalkenes via cross-coupling reactions. Beilstein Journal of Organic Chemistry. (2024).[7][8][9] Link

-

Preparation of tricyclic systems from 5,6,7,8-tetrahydronaphthalen-2-ol. ResearchGate. (2012). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tetrahydrofuran, 109-99-9 [thegoodscentscompany.com]

Solvent selection for reactions with 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Application Note: Solvent Selection & Process Optimization for 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Abstract

This guide provides a technical framework for solvent selection in reactions involving 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (1-F-THN-2-ol) .[1] Due to the unique electronic "push-pull" of the ortho-fluorine substituent and the lipophilic tetralin core, this scaffold presents distinct solubility and reactivity challenges.[1] This note moves beyond standard solvent lists to analyze the mechanistic interplay between solvation thermodynamics and reaction kinetics. It includes protocols for solubility profiling and green solvent replacement (e.g., replacing DMF with Cyrene™ or CPME).

Molecular Personality & Reactivity Profile

To select the correct solvent, one must first understand the substrate's physicochemical behavior.

The "Ortho-Fluoro" Effect

Unlike simple phenols, the 1-fluoro substituent exerts a strong inductive electron-withdrawing effect ($ -I $).[1]

-

Acidity: The $ \text{pKa} $ of 1-F-THN-2-ol is expected to be lower (~8.5–9.[1][2]0) than unsubstituted tetrahydronaphthol (~10.0).[1][3] This makes the proton easier to remove, but the resulting phenoxide is less nucleophilic.

-

Intramolecular H-Bonding: A weak hydrogen bond exists between the phenolic proton and the ortho-fluorine.[1] Non-polar solvents reinforce this bond, potentially inhibiting deprotonation unless a polar solvent or strong base disrupts it.

The Tetralin Core (Lipophilicity)

The fused cyclohexane ring significantly increases the partition coefficient ($ \text{LogP} \approx 3.6 $).

-

Consequence: Water solubility is negligible.[1] Reactions requiring aqueous bases (e.g., NaOH in water) will suffer from phase-transfer limitations unless a Phase Transfer Catalyst (PTC) or a miscible co-solvent is used.

Solvent Selection Framework

The following decision matrix guides solvent choice based on the intended reaction type.

Figure 1: Decision tree for solvent selection based on reaction class.[1]

Comparative Solvent Data

The table below compares traditional solvents against modern "green" alternatives specifically for this lipophilic fluorophenol.

| Solvent Class | Traditional Choice | Green Alternative | Key Advantage for 1-F-THN-2-ol |

| Polar Aprotic | DMF, NMP | Cyrene™, DMSO | Solvates the phenoxide anion; disrupts F---H bond.[1] Cyrene is bio-based and non-mutagenic.[1][4] |

| Ethers | THF, Dioxane | 2-MeTHF, CPME | 2-MeTHF offers higher reaction temps (bp 80°C) and easier phase separation during workup due to lower water miscibility.[1] |

| Non-Polar | Toluene, DCM | Heptane, Ethyl Acetate | Used for crystallization. Toluene is preferred for metal catalysis to prevent catalyst poisoning.[1] |

| Protic | Methanol | Ethanol, IPA | Generally poor for alkylation kinetics (H-bonds to nucleophile) but excellent for product crystallization.[1] |

Experimental Protocols

Protocol A: Solubility & Dissolution Thermodynamics

Objective: Determine the saturation limit to avoid "crashing out" during low-temperature additions.

Materials:

-

1-F-THN-2-ol (100 mg per solvent)[1]

-

Scintillation vials (20 mL)

-

HPLC grade solvents (2-MeTHF, CPME, Toluene, MeOH)

Procedure:

-

Preparation: Place 100 mg of substrate into four separate vials.

-

Titration: Add solvent in 100

L increments at 25°C, vortexing for 30 seconds between additions. -

Visual Check: Record the volume required for complete dissolution (clear solution).

-

Thermal Stress: Cool the solution to 0°C (ice bath). If precipitation occurs, the solvent is suitable for crystallization but risky for flow chemistry or low-temp lithiation.[1]

-

Calculation:

Success Criteria:

-

Reaction Solvent:[1][4][5][6][7][8] Solubility > 100 mg/mL at 25°C.[1]

-

Crystallization Solvent: Solubility < 20 mg/mL at 0°C.[1]

Protocol B: Optimization of O-Alkylation ($ S_N2 $)

Objective: Maximize conversion while minimizing fluoride elimination (a common side reaction in ortho-fluorophenols).[1]

Reaction:

Workflow:

-

Screening Setup: Prepare 3 reaction vessels.

-

Stoichiometry:

-

Substrate: 1.0 equiv

-

Base:

(2.0 equiv) - Note: Use finely ground anhydrous base.[1] -

Electrophile: Benzyl Bromide (1.1 equiv)

-

-

Execution:

-

Monitoring: Sample at 1h and 4h. Analyze via HPLC/UPLC.

-

Look for: Des-fluoro byproduct (substitution of F by nucleophile).[1] This occurs if the solvent is too polar (e.g., DMSO) and temperature is high ($ >100^\circ\text{C} $), activating the $ S_NAr $ pathway.

-

Self-Validating Checkpoint:

-

If conversion < 50% in 2-MeTHF: Add 5% v/v DMF or NMP as a "kick-starter" to solubilize the potassium carbonate, or switch to Cs₂CO₃ (Cesium effect).

Troubleshooting & Safety

-

Defluorination Risk: In highly polar solvents (DMSO) with strong nucleophiles, the fluorine at position 1 is susceptible to Nucleophilic Aromatic Substitution ($ S_NAr $), especially since the ring is activated.

-

Mitigation: Keep reaction temperatures below 80°C. Use non-polar solvents (Toluene) with Phase Transfer Catalysts (e.g., TBAB) if $ S_NAr $ is observed.

-

-

Peroxide Formation: When using ethers (THF, 2-MeTHF) with this electron-rich substrate, ensure solvents are inhibited (BHT) or tested for peroxides, as the phenol can act as a radical scavenger, complicating the reaction mechanism.

References

-

Acidity of Ortho-Fluorophenols

-

Gross, K. C., et al. "Absolute pKa Determinations for Substituted Phenols." Journal of Organic Chemistry, 2002.

-

-

Green Solvent Alternatives (Cyrene/2-MeTHF)

-

Solvation Effects on Phenoxide Reactivity

-

Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Ed.[1]

-

-

Tetralin Scaffold Properties

-

PubChem Compound Summary for 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol (Analogous Structure).

-

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. isgc-symposium.livescience.io [isgc-symposium.livescience.io]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step guide to synthesizing 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

This Application Note provides a technical guide for the synthesis and application of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 709031-99-2). This compound is a specialized fluorinated building block used in medicinal chemistry, particularly in the development of ADC (Antibody-Drug Conjugate) payloads and camptothecin analogs (e.g., related to the Exatecan scaffold).

The introduction of a fluorine atom ortho to the phenolic hydroxyl group modulates the pKa, lipophilicity (LogP), and metabolic stability of the parent tetralol, making it a critical motif in lead optimization.

Part 1: Strategic Analysis & Retrosynthesis

1.1 Chemical Context

-

Core Scaffold: Tetrahydronaphthalene (Tetralin)

-

Key Functionality: Ortho-fluorophenol motif.

-

Primary Application: Building block for topoisomerase I inhibitors and other polycyclic pharmaceutical intermediates.

1.2 Retrosynthetic Logic The most direct and atom-economical route to 1-fluoro-2-hydroxy systems involves the electrophilic fluorination of the parent phenol.

-

Starting Material: 5,6,7,8-Tetrahydronaphthalen-2-ol (6-Tetralol).

-

Reagent Class: N-F electrophilic fluorinating agents (e.g., Selectfluor® or NFSI).

-

Regioselectivity: The hydroxyl group at C2 is an ortho/para director. In the tetralin system, the C1 position (ortho) and C3 position (ortho) are activated. However, C1 is often favored or can be separated due to steric constraints imposed by the alicyclic ring fusion, though mixtures are common and require chromatographic separation.

Part 2: Experimental Protocol

Note: This protocol describes a standard methodology for the electrophilic fluorination of electron-rich phenols, optimized for the tetralin scaffold.

Materials & Reagents

| Component | Role | Specifications |

| 5,6,7,8-Tetrahydronaphthalen-2-ol | Substrate | >98% Purity |

| Selectfluor® (F-TEDA-BF4) | Fluorinating Agent | 1.1 - 1.2 equiv. |

| Acetonitrile (MeCN) | Solvent | Anhydrous, HPLC Grade |

| Methanol (MeOH) | Co-solvent (Optional) | Increases solubility |

| Sodium Sulfate (Na2SO4) | Drying Agent | Anhydrous |

Step-by-Step Synthesis Workflow

1. Reaction Setup

-

Vessel: Flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Environment: Perform under an inert atmosphere (Nitrogen or Argon) to minimize oxidation byproducts.

2. Solubilization

-

Dissolve 5,6,7,8-tetrahydronaphthalen-2-ol (10.0 mmol) in Acetonitrile (50 mL).

-

Technical Insight: Ensure complete dissolution. If the substrate is stubborn, mild warming (30°C) or adding a small fraction of MeOH is permissible, though pure MeCN favors the kinetics of Selectfluor.

3. Electrophilic Fluorination

-

Cool the solution to 0°C using an ice bath.

-

Add Selectfluor® (11.0 mmol, 1.1 equiv) portion-wise over 15 minutes.

-

Mechanistic Note: Slow addition prevents localized "hot spots" of high concentration, reducing the risk of over-fluorination (difluoro species) or oxidation to the quinone.

4. Reaction Monitoring

-

Allow the mixture to warm to Room Temperature (25°C) .

-

Stir for 4–12 hours .

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[3] Look for the consumption of the starting material (

) and the appearance of the mono-fluorinated product (

5. Work-up

-

Quench the reaction by adding Water (50 mL).

-

Extract the aqueous layer with Ethyl Acetate (

mL). -

Combine organic layers and wash with Brine (50 mL).

-

Dry over Anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.

6. Purification

-

The crude mixture will likely contain the 1-fluoro isomer (target), the 3-fluoro isomer, and trace starting material.

-

Method: Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

10% Ethyl Acetate in Hexanes. -

Validation: Verify fractions using

F-NMR. The ortho-fluorine shift is distinct (typically

Part 3: Process Visualization

The following diagram illustrates the reaction pathway and the logic flow for purification.

Caption: Figure 1. Synthetic workflow for the electrophilic fluorination of tetralol derivatives.

Part 4: Safety & Handling (Professional Lab Setting)

-

Selectfluor®: While safer than

gas, it is an oxidizer and can cause skin/eye irritation. Handle in a fume hood. -

Fluorinated Phenols: Generally possess higher skin permeability than non-fluorinated analogs. Use nitrile gloves and eye protection.

-

Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing fluoroboric acid residues (from Selectfluor) should be neutralized before disposal according to local environmental regulations.

References

-

PubChem. (n.d.).[4][5] 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol.[1][2] National Center for Biotechnology Information. Retrieved from [Link]

-

Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4: A user-friendly electrophilic fluorinating agent. Journal of Fluorine Chemistry. (General reference for Selectfluor chemistry).

Sources

- 1. 161178-24-1|7-Fluoro-2,3-dihydro-1H-inden-4-ol|BLD Pharm [bldpharm.com]

- 2. 83802-73-7|6-Fluoro-2,3-dihydro-1H-inden-5-ol|BLD Pharm [bldpharm.com]

- 3. CAS:709031-99-2, 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol-毕得医药 [bidepharm.com]

- 4. 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL | C10H13NO | CID 13177879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O3 | CID 11600901 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Crystallization of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Welcome to the technical support center for the crystallization of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystals of this compound. The unique structural features of this molecule, namely the ortho-fluorophenol moiety on a tetralin scaffold, present specific challenges and opportunities in its crystallization. This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol in a question-and-answer format, providing explanations grounded in physical organic chemistry and crystallography.

Question 1: My compound is not crystallizing at all and remains an oil. What are the likely causes and how can I fix this?

Answer:

Oiling out is a common problem when a compound's solubility in a given solvent is too high, or when the cooling process is too rapid, preventing the molecules from orienting into a crystal lattice. For 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol, the flexible saturated ring of the tetralin structure combined with the polar phenol group can lead to high solubility in many common organic solvents.

Causality and Solutions:

-

Excessive Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures. The solution is not reaching a state of supersaturation necessary for nucleation.

-

Solution: Introduce a less polar "anti-solvent" in which the compound is poorly soluble. This technique, known as anti-solvent crystallization, carefully reduces the overall solubility of the system. Good candidates for anti-solvents to a polar solution would be alkanes like hexane or heptane.

-

-

Rapid Cooling: If the solution is cooled too quickly, the molecules may not have enough time to arrange themselves into an ordered crystal lattice, instead crashing out as a disordered oil.

-

Solution: Slow down the cooling rate. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask) or by programming a slow cooling ramp on a controlled cooling device.

-

-

Presence of Impurities: Impurities can disrupt the crystal lattice formation.

-

Solution: Ensure the material is of high purity before attempting crystallization. Techniques like column chromatography may be necessary.

-

Workflow for Troubleshooting Oiling Out:

Caption: Decision tree for troubleshooting when the compound oils out.

Question 2: I'm getting very small, needle-like crystals. How can I grow larger, single crystals suitable for X-ray diffraction?

Answer:

The formation of small, needle-like crystals often indicates rapid nucleation and crystal growth. For this particular molecule, the interplay of hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the C-F bond can lead to preferential growth in one dimension.

Causality and Solutions:

-

High Supersaturation: A solution that is too concentrated will lead to the rapid formation of many nuclei, resulting in a large number of small crystals.

-

Solution: Use a slightly more dilute solution. This reduces the driving force for nucleation, allowing fewer crystals to grow to a larger size.

-

-

Fast Solvent Evaporation: If using slow evaporation, a solvent that is too volatile will evaporate quickly, leading to rapid crystallization.

-

Solution: Choose a less volatile solvent or reduce the surface area of the opening of the crystallization vessel.

-

-

Solvent Choice: The solvent plays a critical role in crystal morphology.

-

Solution: Experiment with different solvents. A solvent that interacts more strongly with the solute can slow down the crystallization process. For an ortho-fluorophenol, solvents capable of hydrogen bonding (e.g., ethanol, isopropanol) might modulate crystal growth differently than aprotic solvents (e.g., ethyl acetate, toluene).

-

Recommended Technique for Larger Crystals: Solvent Layering

This technique involves dissolving the compound in a "good" solvent and carefully layering a less dense "anti-solvent" on top. The slow diffusion at the interface of the two solvents leads to a gradual increase in supersaturation, promoting slow and controlled crystal growth.

Step-by-Step Protocol for Solvent Layering:

-

Dissolve 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).

-

Carefully layer a less dense anti-solvent (e.g., hexane or pentane) on top of the solution, minimizing mixing.

-

Seal the vessel and leave it undisturbed in a vibration-free location.

-

Crystals should form at the interface over several hours to days.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for the crystallization of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol?

A1: Based on the structure (a phenol with a partially saturated hydrocarbon backbone and a fluoro-substituent), a solvent screening is recommended. The principle of "like dissolves like" is a good starting point. The polar phenol group suggests solubility in polar solvents, while the tetralin ring provides some non-polar character. The fluorine atom can also influence solubility.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group can form strong hydrogen bonds with these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents can act as hydrogen bond acceptors for the phenol's hydroxyl group. |

| Aromatic | Toluene | Moderate | The aromatic ring of the compound will have favorable interactions with toluene. |

| Halogenated | Dichloromethane (DCM) | High | Good for dissolving a wide range of organic compounds. |

| Non-polar | Hexane, Heptane | Low | Likely to be a good anti-solvent. |

Initial Recommended Solvent Systems to Try:

-

Single Solvent Recrystallization: Toluene or a mixed solvent system.

-

Anti-Solvent Crystallization: Dichloromethane/Hexane or Ethyl Acetate/Hexane.

Q2: How does the ortho-fluoro substitution impact the crystallization of this phenol derivative?

A2: The ortho-fluoro substitution has a significant impact on the molecule's electronic properties and intermolecular interactions, which in turn affects crystal packing.

-